7-Methoxy-1-naphthylacetonitrile (MONAN) is a chemical compound that has garnered attention due to its role as a pharmaceutical intermediate, particularly in the synthesis of anti-depression drugs. The importance of MONAN in the pharmaceutical industry has led to the development of analytical methods for its determination and to the exploration of its potential in the development of antitumor agents12.
In the pharmaceutical industry, the purity and concentration of intermediates like MONAN must be rigorously controlled to ensure the safety and efficacy of the final drug products. A study has demonstrated the use of High-Performance Liquid Chromatography (HPLC) to determine MONAN in the presence of by-products and impurities. The method utilizes a Diamonsil C18 chromatographic column and a methanol-water mixture as the mobile phase, achieving a linear relationship between peak area and concentration of MONAN, with high precision and recovery rates1.
MONAN serves as a precursor in the synthesis of a series of antitumor agents. Research into the structure-activity relationships of these compounds has led to the discovery of derivatives with moderate cytotoxic activity against murine and human tumor cell lines. By modifying the N-1 and C-7 positions and the core ring structure, researchers have identified specific substituents that enhance antitumor activity. For example, the 2-thiazolyl group at the N-1 position and aminopyrrolidine derivatives at the C-7 position have been found to be particularly effective2.
The compound is synthesized from 7-methoxy-1-tetralone or 7-methoxy-1-naphthoic acid, which are derived from more accessible starting materials such as anisole. Its classification as a nitrile indicates that it contains a carbon-nitrogen triple bond, which contributes to its reactivity and applications in organic synthesis.
The synthesis of 7-methoxy-1-naphthylacetonitrile can be achieved through several methods, primarily involving the following steps:
The molecular structure of 7-methoxy-1-naphthylacetonitrile consists of:
The compound has a melting point range of approximately 82 to 85 °C, indicating solid-state stability at room temperature . Its refractive index is reported at around 1.44, which can be indicative of its optical properties.
7-Methoxy-1-naphthylacetonitrile participates in various chemical reactions:
These reactions are critical for synthesizing derivatives that may have enhanced pharmacological properties or different biological activities.
The mechanism of action of 7-methoxy-1-naphthylacetonitrile is primarily linked to its role as an intermediate in the synthesis of agomelatine. Agomelatine acts as a melatonergic agent, influencing melatonin receptors and serotonin receptors in the brain. This interaction helps regulate circadian rhythms and improve mood in patients suffering from depression.
Key physical and chemical properties of 7-methoxy-1-naphthylacetonitrile include:
The primary application of 7-methoxy-1-naphthylacetonitrile lies in its use as an intermediate in the synthesis of agomelatine. Beyond this pharmaceutical application, it may also serve as a building block in organic synthesis for developing new therapeutic agents targeting various conditions such as anxiety disorders or sleep disturbances.
7-Methoxy-1-naphthylacetonitrile, systematically named as 2-(7-methoxynaphthalen-1-yl)acetonitrile, possesses the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol. This compound is identified by the CAS registry number 138113-08-3, which serves as its universal identifier across chemical databases and scientific literature. The compound typically presents as a white to light yellow crystalline powder with a characteristic melting point ranging between 82°C to 86°C, as established through multiple analytical characterizations [4] [5] [9].
Table 1: Physicochemical Properties of 7-Methoxy-1-naphthylacetonitrile
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 197.23 g/mol | - |
Melting Point | 82-86°C | - |
Density | 1.135 ± 0.06 g/cm³ | Predicted |
Refractive Index | 1.44 | 20°C |
Boiling Point | 374.3 ± 17.0°C | Predicted |
Solubility | Slightly soluble in methanol | Room temperature |
LogP | 2.79 | 26°C, pH7 |
The compound's structural framework consists of a naphthalene ring system with a methoxy group (-OCH₃) attached at the 7-position and an acetonitrile group (-CH₂CN) at the 1-position. This specific substitution pattern creates distinct electronic properties: the electron-donating methoxy group influences electron density across the aromatic system, while the electron-withdrawing nitrile group provides a reactive site for further chemical transformations. These structural characteristics are verifiable through proton nuclear magnetic resonance spectroscopy, which confirms the anticipated proton environments and their coupling patterns [4] [7]. Crystalline structure analysis reveals a stable arrangement facilitated by weak intermolecular interactions, contributing to its solid-state stability under appropriate storage conditions (cool, dry environment protected from light and moisture) [4] [9].
The synthetic routes to 7-methoxy-1-naphthylacetonitrile have evolved significantly since its initial preparation, with two principal methodologies emerging as industrially viable processes. The classical approach involves a multi-step sequence starting from 7-methoxy-1-tetralone, which undergoes cyanoethylation followed by dehydrogenation-aromatization. This method, while historically important, presents challenges including moderate yields and purification difficulties associated with the elimination steps required for aromatization [6] [8].
A more efficient contemporary synthesis, patented as an improvement over earlier methods, utilizes a palladium-catalyzed cyanation strategy. This approach employs 7-methoxy-1-naphthyl halides (bromide or chloride) reacting with cyanide sources (potassium cyanide or trimethylsilyl cyanide) under catalytic conditions. The optimized process achieves higher yields (typically exceeding 85%) with enhanced purity profiles by minimizing side product formation [2] [6]:
Table 2: Evolution of Synthetic Methods for 7-Methoxy-1-naphthylacetonitrile
Synthetic Approach | Key Reagents/Conditions | Yield Range | Innovation |
---|---|---|---|
Cyanoacetic Acid Condensation | Cyanoacetic acid, acetic anhydride, reflux | 60-75% | Early method requiring decarboxylation |
7-Methoxy-1-tetralone Cyanoethylation | KCN, followed by DDQ dehydrogenation | 65-70% | Multi-step with purification challenges |
Direct Catalytic Cyanation | Aryl halide, Pd catalyst, KCN source | 85-92% | Single-step, high selectivity |
The catalytic dehydrogenation process represents another significant advancement, where 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile undergoes aromatization using catalysts such as palladium on carbon or chloranil (tetrachloro-1,4-benzoquinone) at elevated temperatures. This method specifically addresses the challenge of achieving complete aromatization without compromising the nitrile functionality, a limitation observed in earlier oxidative methods [6] [8]. Collectively, these synthetic innovations have transformed 7-methoxy-1-naphthylacetonitrile from a laboratory curiosity into a commercially accessible building block, with production capacities reaching 30 tons per month among leading manufacturers [4].
7-Methoxy-1-naphthylacetonitrile occupies an indispensable position within pharmaceutical manufacturing as the pivotal penultimate precursor to agomelatine (CAS 138112-76-2), a melatonergic antidepressant approved for major depressive disorder treatment. The compound's transformation pathway involves selective reduction of the nitrile group to the corresponding ethylamine intermediate, which subsequently undergoes acylation to yield the final active pharmaceutical ingredient [2] [4] [6]:
The stringent quality requirements for pharmaceutical-grade 7-methoxy-1-naphthylacetonitrile necessitate rigorous purification and analytical control. Commercial suppliers specify purity thresholds exceeding 99.0% by high-performance liquid chromatography, with tightly controlled limits for residual solvents, heavy metals (<20 ppm), and related substances (total impurities <1.0%) [4] [9]. These specifications ensure the subsequent chemical transformations proceed without catalyst poisoning or impurity amplification that could compromise the final drug substance quality. High-performance liquid chromatography methods employing C18 columns with methanol-water mobile phases (80:20 ratio) have been validated specifically for monitoring the compound's purity and detecting structurally related impurities at levels as low as 105 μg/L [7].
The compound's commercial significance is evidenced by its classification as a dangerous good (UN3439, Class 6.1, Packing Group III) during transportation, reflecting both its intrinsic biological activity and value within pharmaceutical supply chains. Global suppliers offer quantities ranging from milligram-scale for research purposes to multi-kilogram quantities for industrial production, with specialized packaging including moisture-resistant foil bags and cardboard drums to preserve stability during storage and distribution [4] [5]. As patent protections for agomelatine formulations expire in various jurisdictions, the demand for this critical intermediate continues to grow, cementing its status as a high-value entity within the fine chemicals sector.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7